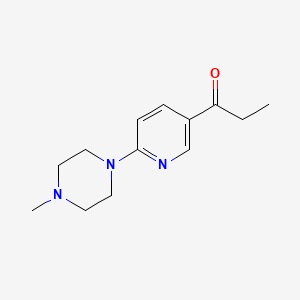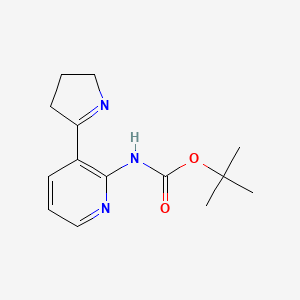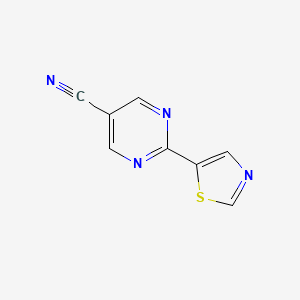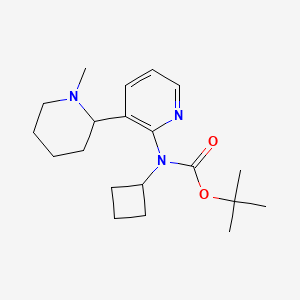
(2-(6-Methylpyridin-2-yl)pyrrolidin-1-yl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(6-Methylpyridin-2-yl)pyrrolidin-1-yl)(phenyl)methanone is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a methylpyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(6-Methylpyridin-2-yl)pyrrolidin-1-yl)(phenyl)methanone typically involves multi-step organic reactions. One common method involves the reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with methyl chloroacetate, followed by hydrazinolysis to yield the desired compound . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The choice of reagents, catalysts, and solvents is crucial to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(2-(6-Methylpyridin-2-yl)pyrrolidin-1-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-(6-Methylpyridin-2-yl)pyrrolidin-1-yl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with specific proteins or enzymes, making it a candidate for drug development .
Medicine
In medicine, this compound is explored for its therapeutic potential. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, depending on its interaction with biological targets .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength .
Wirkmechanismus
The mechanism of action of (2-(6-Methylpyridin-2-yl)pyrrolidin-1-yl)(phenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring and phenyl group may facilitate binding to specific sites, while the methylpyridine moiety can modulate the compound’s activity. This interaction can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Pyrrolidin-1-yl)pyrimidines: These compounds share the pyrrolidine ring and exhibit similar biological activities.
Pyridinylpyrimidines: These compounds contain a pyridine linked to a pyrimidine and are known for their pharmacological properties.
Indole Derivatives: These compounds have a similar aromatic structure and are studied for their biological potential.
Uniqueness
(2-(6-Methylpyridin-2-yl)pyrrolidin-1-yl)(phenyl)methanone is unique due to its combination of a pyrrolidine ring, phenyl group, and methylpyridine moiety. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields .
Eigenschaften
Molekularformel |
C17H18N2O |
|---|---|
Molekulargewicht |
266.34 g/mol |
IUPAC-Name |
[2-(6-methylpyridin-2-yl)pyrrolidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C17H18N2O/c1-13-7-5-10-15(18-13)16-11-6-12-19(16)17(20)14-8-3-2-4-9-14/h2-5,7-10,16H,6,11-12H2,1H3 |
InChI-Schlüssel |
RLJHKCQKQJFCJR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC=C1)C2CCCN2C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


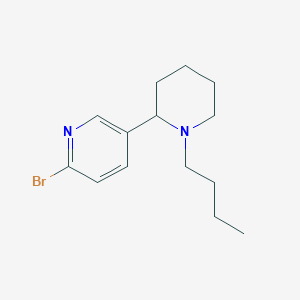
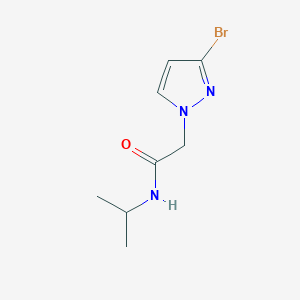
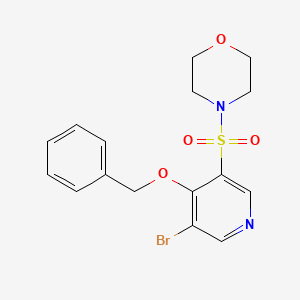
![2-amino-N-ethyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide](/img/structure/B11800525.png)

